molecular formula C20H18N2O3S2 B2535538 N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1798021-92-7

N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2535538
CAS RN: 1798021-92-7
M. Wt: 398.5
InChI Key: FGYKYLMNEHKAEL-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

There are several reactions that thiophene can undergo. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide can happen in the presence of CuCl2 to give indenone intermediate .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Acid-Catalyzed Rearrangements : Research by Mamedov et al. (2016) discusses a novel synthetic approach for the synthesis of di- and mono-oxalamides via acid-catalyzed rearrangement, which could be relevant to the synthesis or functionalization of compounds similar to N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. This method is highlighted for its simplicity and high yield, potentially offering insights into the synthesis or modification of such compounds (Mamedov et al., 2016).

Friedel-Crafts Synthesis : Jagodziński et al. (1986) explored the Friedel-Crafts synthesis involving thiophene and dimethylthiophene with isothiocyanates, leading to N-substituted carbothioamides. This study could provide foundational knowledge for reactions involving thiophene units, which are part of the chemical structure (Jagodziński et al., 1986).

Copper-Catalyzed Coupling Reactions : A study by Chen et al. (2023) revealed an effective ligand for copper-catalyzed coupling reactions, which might be relevant for creating bonds between aryl halides and alkynes in the synthesis of compounds like N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. This research underscores the utility of copper catalysis in forming complex organic structures (Chen et al., 2023).

Novel Functional Materials

Polythiophene Derivatives : Research into polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units by Tapia et al. (2010) could be indirectly related to the study of compounds like N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide due to the involvement of thiophene units in the synthesis of functional materials. Such studies expand the understanding of thiophene's versatility in material science (Tapia et al., 2010).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For example, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-12-5-6-14(10-13(12)2)22-20(25)19(24)21-11-15-7-8-17(27-15)18(23)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKYLMNEHKAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

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